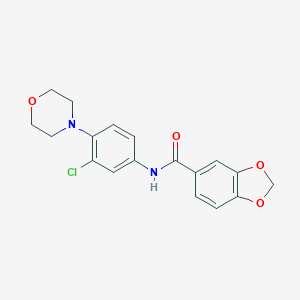![molecular formula C24H25N3O3S B251407 N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide](/img/structure/B251407.png)
N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide, also known as BMS-345541, is a compound that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of the IκB kinase (IKK) complex, which plays a critical role in the regulation of the nuclear factor κB (NF-κB) pathway. The NF-κB pathway is involved in various cellular processes, including inflammation, immune response, and cell survival. The inhibition of the IKK complex by BMS-345541 has been shown to have anti-inflammatory and anti-tumor effects, making it a promising candidate for the development of new drugs.
Wirkmechanismus
N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide selectively inhibits the IKK complex, which is responsible for the activation of the NF-κB pathway. The NF-κB pathway is involved in the regulation of various cellular processes, including inflammation, immune response, and cell survival. The inhibition of the IKK complex by N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide leads to the suppression of the NF-κB pathway, resulting in the downregulation of pro-inflammatory cytokines and chemokines.
Biochemical and physiological effects:
N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide has been shown to have anti-inflammatory and anti-tumor effects in various preclinical studies. It reduces the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation and tissue damage. It also inhibits the growth of various cancer cell lines and enhances the effectiveness of chemotherapy drugs and radiation therapy. N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide in lab experiments include its selectivity for the IKK complex, its ability to inhibit the NF-κB pathway, and its low toxicity and good bioavailability. However, the limitations of using N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide include its cost and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research on N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide. One direction is the development of new drugs based on the structure of N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide for the treatment of cancer and inflammation. Another direction is the investigation of the safety and efficacy of N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide in humans. Further studies are also needed to determine the optimal dosage and administration of N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide and its potential interactions with other drugs. Additionally, the mechanism of action of N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide needs to be further elucidated to better understand its therapeutic potential.
Synthesemethoden
N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide can be synthesized using various methods, including the reaction of 4-bromo-1-methylsulfonylpiperazine with 4-aminobiphenyl-4-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction yields N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide as a white solid with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. It also enhances the effectiveness of chemotherapy drugs and radiation therapy. In inflammation and autoimmune disorders, N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation and tissue damage.
Eigenschaften
Molekularformel |
C24H25N3O3S |
|---|---|
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]-4-phenylbenzamide |
InChI |
InChI=1S/C24H25N3O3S/c1-31(29,30)27-17-15-26(16-18-27)23-13-11-22(12-14-23)25-24(28)21-9-7-20(8-10-21)19-5-3-2-4-6-19/h2-14H,15-18H2,1H3,(H,25,28) |
InChI-Schlüssel |
BJQBCXLDJRGSCR-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251330.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251331.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251332.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251333.png)
![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251334.png)

![N-{[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B251339.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-ethylbenzamide](/img/structure/B251342.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B251343.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251344.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251345.png)
![N-[4-(diethylamino)-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B251346.png)